molecular formula C22H30N4O4S B609507 ND-2158 CAS No. 1388896-07-8

ND-2158

Cat. No.: B609507
CAS No.: 1388896-07-8
M. Wt: 446.57
InChI Key: ZSMULWAVKYFPSS-FPCVCCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .

Industrial Production Methods

Industrial production of ND-2158 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

ND-2158 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: this compound can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

ND-2158 has a wide range of scientific research applications:

Mechanism of Action

ND-2158 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, this compound blocks the activation of downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators involved in autoimmune and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    ND-2110: Another potent and selective inhibitor of IRAK4 with similar therapeutic potential.

    ND-1659: A negative control compound used in research to compare the effects of IRAK4 inhibition.

Uniqueness

ND-2158 stands out due to its high selectivity and potency in inhibiting IRAK4. It has shown significant efficacy in preclinical models of autoimmune diseases and certain cancers, making it a promising candidate for further development .

Properties

CAS No.

1388896-07-8

Molecular Formula

C22H30N4O4S

Molecular Weight

446.57

IUPAC Name

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

InChI

InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1

InChI Key

ZSMULWAVKYFPSS-FPCVCCKLSA-N

SMILES

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ND-2158;  ND 2158;  ND2158.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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